7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base to form the chromen-4-one core. Subsequent functionalization steps introduce the ethoxy, methoxy, and trifluoromethyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The ethoxy, methoxy, and trifluoromethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-3-(2-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-ethoxy-3-(2-methoxyphenyl)-2-(methyl)-4H-chromen-4-one
- 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to the specific combination of its functional groups. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-25-11-8-9-13-15(10-11)26-18(19(20,21)22)16(17(13)23)12-6-4-5-7-14(12)24-2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIMOWBYFWHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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